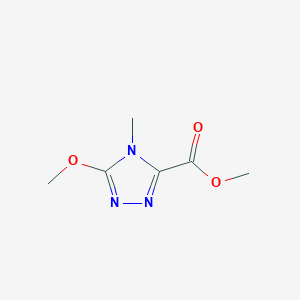
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide octahydrate, followed by oxidation and esterification .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted triazole derivatives.
Applications De Recherche Scientifique
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate has several scientific research applications:
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: A closely related compound with similar chemical properties.
4-Methyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with distinct biological activities.
Indole derivatives: Compounds with a similar heterocyclic structure but different nitrogen atom arrangements.
Uniqueness
Methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H9N3O3 |
|---|---|
Poids moléculaire |
171.15 g/mol |
Nom IUPAC |
methyl 5-methoxy-4-methyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O3/c1-9-4(5(10)11-2)7-8-6(9)12-3/h1-3H3 |
Clé InChI |
LPMOMSFTJSMDDH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=C1OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


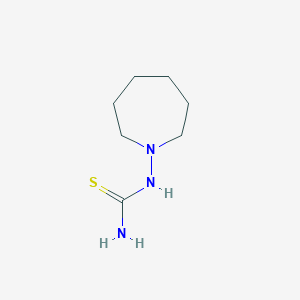
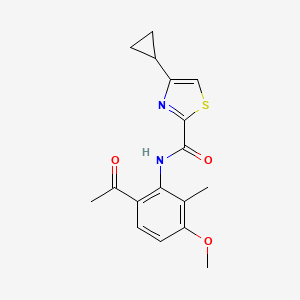
![Ethyl 4-[2-hydroxyethyl(propan-2-yl)amino]-4-oxobutanoate](/img/structure/B13887679.png)
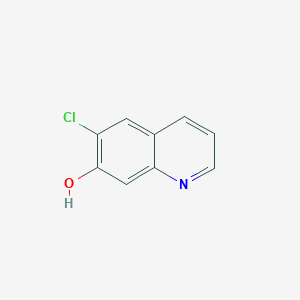
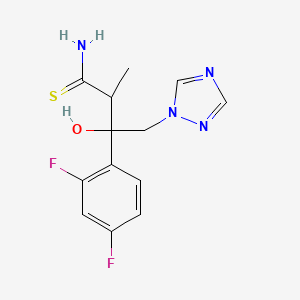

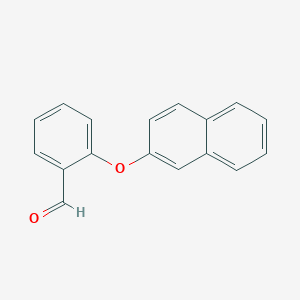
![Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)
![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)
![6-bromo-2H,3H-furo[3,2-b]pyridine](/img/structure/B13887712.png)
![N-[3,4-dichloro-5-(1-methylpyrazol-4-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13887720.png)
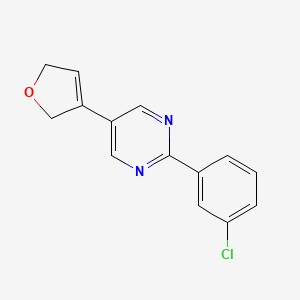
![Endo-5-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13887733.png)

